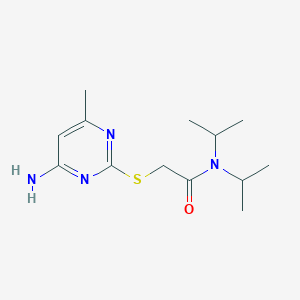
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, also known as PDD-00017273, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in the production of uridine monophosphate (UMP), which is a precursor to pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been shown to have anti-inflammatory effects. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by macrophages. This suggests that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide in lab experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine nucleotide synthesis and cancer cell growth. However, one limitation of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune and infectious diseases. Another direction is to develop more soluble derivatives of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide for improved in vivo administration. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide and its effects on the immune system.
Conclusion
In conclusion, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for DHODH allows for targeted inhibition of cancer cell growth, and its anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases. While its low solubility in water is a limitation, there are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, including investigating its potential therapeutic applications in other diseases and developing more soluble derivatives for improved in vivo administration.
合成方法
The synthesis of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide involves the reaction of 4-amino-6-methyl-2-thiouracil with diisopropylaminoethyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride and purified to obtain 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide.
科学研究应用
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to decreased pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation.
属性
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)17(9(3)4)12(18)7-19-13-15-10(5)6-11(14)16-13/h6,8-9H,7H2,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCKKZTSDWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C(C)C)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

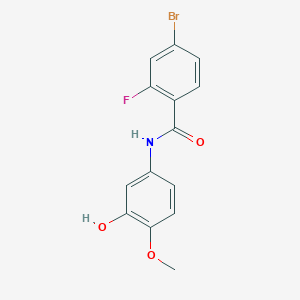
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

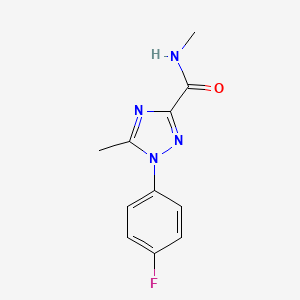
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
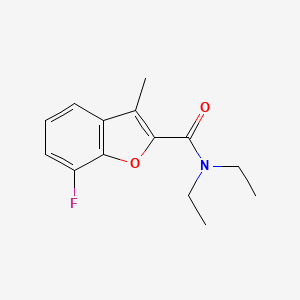
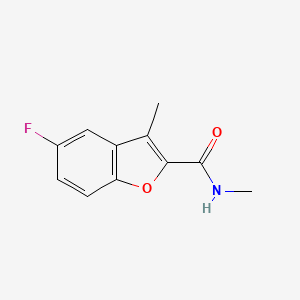
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
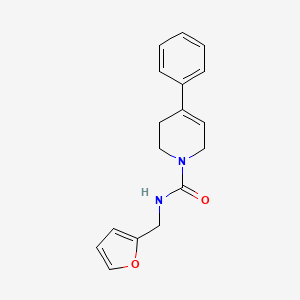
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)